1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Description

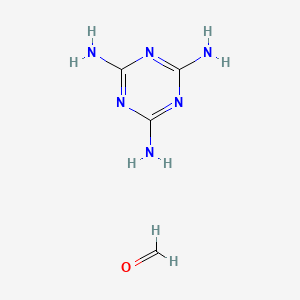

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (CAS RN: 68002-20-0) is a methylated melamine-formaldehyde resin. Its chemical formula is C₄H₈N₆O, with a molecular weight of 156.15 g/mol and a density of 1.2 g/mL at 25°C . This polymer is synthesized by reacting melamine (1,3,5-triazine-2,4,6-triamine) with formaldehyde, followed by methylation to enhance solubility and thermal stability. It is widely used in coatings, adhesives, and food-contact materials due to its crosslinking properties and resistance to heat and chemicals .

Properties

IUPAC Name |

formaldehyde;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJISJACKSSFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68036-97-5, 68002-22-2, 68002-21-1, 68511-74-0, 74499-38-0, 68611-58-5, 68002-23-3, 110720-62-2, 68955-24-8, 68002-24-4, 68002-25-5, 68002-20-0 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68036-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, ethylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated, isopropylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-(2-ethoxyethoxy)ethyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74499-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethoxyethyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110720-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68955-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10974980 | |

| Record name | Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

9003-08-1, 94645-56-4, 68002-20-0, 68002-25-5, 68036-97-5, 68002-21-1, 68002-24-4, 68955-24-8, 59588-07-7 | |

| Record name | Melamine resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, reaction products with melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94645-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068036975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (commonly referred to as melamine-formaldehyde resin) is a thermosetting polymer extensively used in various industrial applications. Its synthesis involves the reaction of melamine with formaldehyde, resulting in a polymer network characterized by high thermal stability and resistance to chemical degradation. This article explores the biological activity of this compound, focusing on its biochemical interactions, potential toxicity, and implications for health and safety.

- Molecular Formula : C4H8N6O

- Molecular Weight : Approximately 156.15 g/mol

- Purity : Typically 95%

- Physical State : Solid at room temperature

Synthesis Mechanism

The synthesis of 1,3,5-Triazine-2,4,6-triamine involves a condensation reaction under acidic or basic conditions to form a three-dimensional polymer network through methylene bridges. This reaction can be summarized as follows:

The biological activity of 1,3,5-Triazine-2,4,6-triamine is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Interaction : The compound can bind to enzymes such as formaldehyde dehydrogenase, influencing their activity and potentially leading to enzyme inhibition or activation.

- Cellular Effects : It has been shown to affect cell signaling pathways and gene expression. For example, exposure can lead to the upregulation of stress response genes and activation of the MAPK pathway.

Toxicological Concerns

Research indicates that exposure to melamine can result in adverse health effects due to its potential carcinogenic properties when ingested in large quantities. Studies have highlighted concerns regarding its migration from products into food or the environment.

Case Studies

- In Vitro Studies : In vitro assessments have shown that melamine-formaldehyde resins can disrupt endocrine functions and exhibit mutagenic properties when tested on various cell lines .

- Animal Models : Dosage effects in animal studies indicate that low doses may have minimal effects on cellular function while higher doses can induce toxicity.

Biochemical Pathways

The compound is involved in several metabolic pathways and interacts with various enzymes and cofactors essential for detoxifying formaldehyde. This interaction is crucial for understanding its role in biological systems and potential health risks associated with exposure.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Triazine ring providing stability and reactivity |

| Biological Mechanisms | Enzyme inhibition/activation; cellular signaling modulation |

| Toxicity Potential | Carcinogenic risks at high exposure levels; endocrine disruption observed |

| Research Gaps | Need for more comprehensive studies on long-term effects and degradation products |

Scientific Research Applications

Materials Science

Methylated melamine-formaldehyde resin is widely used in the production of durable materials due to its excellent mechanical properties and thermal stability. It is employed in:

- Coatings : Used as a cross-linking agent in paints and varnishes to enhance durability and resistance to chemicals.

- Composite Materials : Acts as a binder in composite materials for construction and automotive industries.

Textile Industry

In textiles, this polymer is utilized for its ability to improve the physical properties of fabrics:

- Wrinkle Resistance : It forms a cross-linked network with cellulose fibers in cotton and viscose fabrics, enhancing wrinkle resistance and shrinkage control.

- Finishing Agents : Employed in textile finishing processes to impart water repellency and stain resistance.

Adhesives

The compound serves as a key ingredient in various adhesive formulations due to its strong bonding capabilities:

- Wood Adhesives : Used in the production of wood-based panels and laminates.

- Construction Adhesives : Provides strong adhesion for construction materials under varying environmental conditions.

Biocidal Applications

Due to its antimicrobial properties, methylated melamine-formaldehyde resin finds applications in:

- Preservatives : Used in formulations for disinfectants and cleaning agents.

- Textile Treatments : Acts as a biocidal agent for textiles to prevent microbial growth.

Case Study 1: Textile Treatment

A study evaluated the effectiveness of methylated melamine-formaldehyde resin on cotton fabrics. The treated fabrics exhibited significant improvements in wrinkle resistance compared to untreated samples. The cross-linking mechanism was confirmed through scanning electron microscopy (SEM), which showed enhanced surface morphology.

Case Study 2: Adhesive Performance

Research on the use of this polymer in wood adhesives demonstrated superior bonding strength under wet conditions compared to traditional adhesive formulations. The study highlighted the resin's ability to maintain structural integrity even when exposed to moisture.

Comparison with Similar Compounds

Key Findings :

- Methylation minimizes residual formaldehyde and melamine, reducing health risks compared to unmodified resins .

- Butylated derivatives require stricter migration controls due to higher alkyl chain mobility .

Research Highlights :

- Methylated resins are preferred in food packaging due to compliance with migration limits .

- Butylated variants dominate automotive coatings for UV and chemical resistance .

Analytical Characterization

Comparative spectroscopic data (e.g., FT-IR, NMR) from synthesis studies:

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing methylated melamine-formaldehyde polymers, and how do reaction conditions influence crosslinking density?

- Methodology : The polymer is synthesized via condensation of melamine (2,4,6-triamino-1,3,5-triazine) with formaldehyde under alkaline conditions, followed by methylation using methanol. Crosslinking density is controlled by adjusting the molar ratio of formaldehyde to melamine and the reaction temperature. For example, higher formaldehyde ratios increase methylene bridge formation, enhancing rigidity. Methylation reduces residual formaldehyde and modifies hydrophobicity . Characterization via FTIR (to confirm methyl group incorporation) and gel permeation chromatography (GPC) can assess molecular weight distribution.

Q. How can thermal stability and decomposition products of this polymer be systematically analyzed?

- Methodology : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition stages (e.g., ~300°C for formaldehyde release). Gas chromatography-mass spectrometry (GC-MS) analyzes volatile byproducts, such as formaldehyde and methylamine, during pyrolysis. Residual formaldehyde quantification requires extraction in aqueous media followed by chromotropic acid spectrophotometry .

Q. What standard protocols are used to evaluate the polymer’s ecotoxicity in aquatic environments?

- Methodology : Acute toxicity assays using Selenastrum capricornutum (green algae) provide EC₅₀ values (e.g., 74.8 mg/L for 96-hour exposure ). Chronic toxicity studies involve Daphnia magna or fish models, adhering to OECD guidelines. Leachate preparation should simulate environmental conditions (e.g., pH 7, 25°C) to assess bioaccumulation potential.

Advanced Research Questions

Q. How can advanced surface characterization techniques elucidate polymerization mechanisms and structural defects?

- Methodology : Ultra-high vacuum scanning tunneling microscopy (UHV-STM) at 300–700 K tracks real-time polymerization on Au(111) surfaces, revealing intermediates like amic acids and iso-imides. This technique identifies gold substrate reconstruction effects and 2D network defects . X-ray photoelectron spectroscopy (XPS) quantifies surface nitrogen content to validate crosslinking efficiency.

Q. What strategies mitigate formaldehyde release during polymer degradation without compromising thermosetting properties?

- Methodology : Epoxidation of allylmelamine derivatives introduces alternative crosslinkable groups (e.g., epoxy rings), reducing formaldehyde dependency. For example, tert-butyl peroxy methanol (TBPM) generates peroxy-functionalized oligomers . Byproduct formation (e.g., hydroxyl amines) is minimized via controlled reaction stoichiometry and monitored by HPLC .

Q. How can computational modeling optimize the polymer’s hydrophobicity and mechanical performance?

- Methodology : Molecular dynamics (MD) simulations predict methyl group distribution and its impact on hydrophobicity (contact angle >90°). Density functional theory (DFT) calculates bond dissociation energies to identify thermally stable configurations. Experimental validation involves nanoindentation for Young’s modulus measurements and water absorption tests .

Q. What novel functional applications emerge from modifying the triazine core with bioactive substituents?

- Methodology : Substituting triazine amines with antimicrobial groups (e.g., benzothiazole derivatives) enhances bioactivity. Synthesis involves nucleophilic substitution of 6-chloro-1,3,5-triazine intermediates with substituted amines, achieving >65% yield. Purity is confirmed via melting point analysis and LC-MS . Bioactivity is tested via agar diffusion assays against Gram-positive bacteria.

Data Contradictions and Resolution

Q. Discrepancies in reported ecotoxicity values: How to reconcile variability across studies?

- Analysis : EC₅₀ values for algae vary due to differences in polymer purity (e.g., residual monomers), test media composition, and exposure duration. Standardized leachate preparation (ISO 11357) and interlaboratory validation are critical. For example, batch-to-batch variability in methylation efficiency (reported in ) directly impacts toxicity .

Methodological Best Practices

- Synthesis : Use inert atmospheres (N₂) to prevent formaldehyde oxidation.

- Characterization : Combine TGA with evolved gas analysis (EGA) for precise decomposition profiling.

- Toxicity Testing : Include positive controls (e.g., free melamine) to benchmark polymer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.